N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide
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Overview
Description
N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide is a versatile chemical compound widely used in scientific research due to its diverse applications in medicinal chemistry, drug development, and biological studies. Its unique structure and properties make it a valuable tool for understanding and designing novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The hydroxymethyl group is introduced via a hydroxymethylation reaction, followed by the attachment of the benzyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the benzyl group to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide is used in a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Drug Development: It is used in the development of drugs targeting specific biological pathways.
Biological Studies: It is employed in studies to understand the interaction of small molecules with biological targets.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-chlorobenzenesulfonamide
- N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-nitrobenzenesulfonamide
- N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-aminobenzenesulfonamide
Uniqueness
N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[[4-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16-2-8-20(9-3-16)26(24,25)21-14-17-4-6-19(7-5-17)22-12-10-18(15-23)11-13-22/h2-9,18,21,23H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABCTOMGZLXKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCC(CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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